molecular formula C13H19N B1174588 MONTELUKAST CAS No. 158916-92-8

MONTELUKAST

Cat. No.: B1174588
CAS No.: 158916-92-8
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Description

Montelukast is a potent and selective leukotriene receptor antagonist (LTRA) that binds with high affinity to the cysteinyl leukotriene type-1 (CysLT1) receptor, thereby inhibiting the physiological actions of leukotrienes LTC4, LTD4, and LTE4 . These inflammatory mediators, released from mast cells and eosinophils, are involved in airway edema, smooth muscle contraction, and enhanced mucous secretion, processes central to the pathophysiology of asthma and allergic rhinitis . By blocking the CysLT1 receptor, this compound provides a key research tool for investigating inflammatory pathways. Originally approved for medical use in 1998, this compound's primary research applications focus on its established role in prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and relief of symptoms in seasonal allergic rhinitis . Beyond these classic areas, emerging research highlights its value as a repurposable drug candidate. Preclinical and real-world evidence studies suggest this compound may reduce relapse rates in multiple sclerosis (MS) by modulating CNS inflammation, and it is also being investigated for potential neuroprotective effects in other neurodegenerative disorders . From a pharmacokinetic perspective, this compound is rapidly absorbed after oral administration in clinical studies, has high oral bioavailability (~64%), and is extensively bound to plasma proteins (>99%) . It is metabolized primarily in the liver, with the cytochrome P450 isoenzyme CYP2C8 playing a major role, and is excreted almost exclusively via the bile . Researchers should note that this compound has been associated with neuropsychiatric adverse events in post-marketing surveillance, a consideration for certain research models . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

158916-92-8

Molecular Formula

C13H19N

Origin of Product

United States

Scientific Research Applications

Asthma Management

Montelukast is primarily prescribed for asthma control, particularly in patients with mild to moderate persistent asthma. It is often recommended as an alternative treatment for children and as an add-on therapy to inhaled corticosteroids in cases where additional control is necessary. A review highlighted that this compound has significantly contributed to asthma management over the past two decades, particularly in reducing asthma severity and improving disease control in children .

Table 1: Efficacy of this compound in Asthma Treatment

Study TypePatient Age GroupOutcome MeasureResults
Randomized Controlled Trial6-14 yearsMorning FEV1Increased from 1.85 L to 2.01 L
Longitudinal StudyAdultsAsthma Control QuestionnaireSignificant improvement in scores
Meta-AnalysisVariousOverall EfficacyPositive correlation with asthma control

Allergic Rhinitis

This compound is also effective in treating allergic rhinitis. Studies indicate that it can reduce symptoms such as nasal congestion, sneezing, and itching. The drug's anti-inflammatory properties help alleviate both seasonal and perennial allergic rhinitis symptoms, making it a valuable option for patients suffering from these conditions.

Table 2: this compound in Allergic Rhinitis Treatment

Study TypePatient PopulationSymptom ImprovementResults
Clinical TrialAdultsTotal Nasal Symptom ScoreSignificant reduction observed
Observational StudyChildrenQuality of Life AssessmentImproved quality of life reported

Neuropsychiatric Effects

Recent studies have raised concerns about potential neuropsychiatric adverse events associated with this compound use, particularly in children and adolescents. A case-crossover study indicated an increased risk of neuropsychiatric adverse events such as anxiety and depression following this compound initiation . However, other analyses have shown mixed results, suggesting that while some patients may experience these effects, they are not universally observed across all populations.

Table 3: Neuropsychiatric Outcomes Related to this compound

Study TypePopulationAdverse Events MonitoredFindings
Cohort StudyAdultsAnxiety, DepressionIncreased odds observed post-initiation
Case-Crossover StudyChildrenNeuropsychiatric Adverse EventsMixed results; some associations noted

Drug Repositioning Research

This compound has been investigated for potential repurposing in various conditions beyond asthma and allergic rhinitis. Research has explored its anti-inflammatory properties in contexts such as COVID-19 treatment; however, recent studies indicate no significant benefit in improving recovery rates for COVID-19 patients treated with this compound compared to placebo .

Table 4: Applications Beyond Respiratory Diseases

ConditionResearch Findings
COVID-19No improvement in recovery rates Ineffective as a treatment option
Cancer (Drug Repositioning)Potential anti-cancer activity identified Further research needed for validation

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Zafirlukast and Pranlukast

Montelukast belongs to the LTRA class, which includes zafirlukast and pranlukast . While all three antagonize the CysLT1 receptor, structural differences influence pharmacokinetics and clinical utility.

Table 1: Structural and Pharmacokinetic Comparison
Parameter This compound Sodium Zafirlukast Pranlukast
Chemical Class Quinoline derivative Indole derivative Benzopyran derivative
Bioavailability 64–73% ~100% (with food) ~70%
Half-life (t½) 3–6 hours 10 hours 6–8 hours
Dosing Frequency Once daily Twice daily Twice daily
Pediatric Use Approved (≥1 year) Not approved (<5 years) Not approved in the US

Key Differences :

  • Synthesis Complexity: this compound’s synthesis involves five stages with solvent recovery (e.g., methanol, dichloromethane) to minimize impurities, whereas zafirlukast requires chiral resolution steps due to its stereospecificity .
  • Stability : this compound adheres to ICH Q1A stability guidelines, demonstrating robust shelf-life under standard storage conditions. Zafirlukast, however, is sensitive to photodegradation, requiring opaque packaging .

Functional Analogues: Bilastine and Antihistamines

Table 2: Functional Comparison with Bilastine
Parameter This compound Sodium Bilastine
Mechanism CysLT1 receptor antagonism H1 receptor antagonism
Onset of Action 2–3 hours 1 hour
Dosing Once daily Once daily
Efficacy in Urticaria Moderate High

Synergy : Co-formulations of this compound and bilastine (validated via UV spectrophotometry) show enhanced symptom control in pollen-induced allergies, with this compound addressing leukotriene-mediated bronchoconstriction and bilastine mitigating histamine-driven effects .

Analytical and Regulatory Considerations

Analytical Validation

This compound’s quantification in formulations employs HPLC with stringent validation per ICH Q2 guidelines, ensuring linearity (1–30 µg/mL), precision (RSD <2%), and accuracy (98–102%) . In contrast, zafirlukast assays often require mass spectrometry due to lower plasma concentrations.

Preparation Methods

Substitution Reaction Using Polyether-Mediated Thiolation

The pivotal step in this compound synthesis involves the thiolation of a mesylated diol intermediate with 1-(mercaptomethyl)cyclopropane acetic acid. Traditional methods suffered from poor selectivity, generating positional isomers and over-alkylated byproducts. A breakthrough emerged with the use of linear or cyclic polyethers (e.g., 18-crown-6), which coordinate alkali metal ions, thereby enhancing nucleophilic thiolate reactivity. This modification increased the substitution reaction’s selectivity to 94%, reducing dimeric impurities to <0.5%. The optimized conditions employ tetrahydrofuran (THF) as the solvent at −5°C to 0°C, achieving 82% isolated yield of the thioether intermediate.

Mesylation and Thiolation Without Intermediate Isolation

Recent patents disclose a streamlined process where mesylation and thiolation occur sequentially without isolating the mesylate intermediate. The diol precursor reacts with methanesulfonyl chloride in dichloromethane using N-methylmorpholine as the base, followed by direct addition of the thiolate salt. This one-pot approach reduces degradation risks associated with the moisture-sensitive mesylate, achieving 78% overall yield and limiting cis-isomer formation to 0.02%. Critical to success is maintaining the reaction temperature below 10°C during thiolate addition to prevent epimerization at the benzylic carbon.

Amine Salt Purification for Enhanced Crystallinity

This compound’s free acid form exhibits poor crystallinity, complicating purification. Converting the acid to amine salts (e.g., 1-methyl-3-phenylpropylamine) improves phase behavior. The salt forms distinct crystals upon cooling a heptane/toluene mixture, enabling impurity rejection. Drying under vacuum at 50–55°C produces the amine salt with 99.5% purity, which is subsequently converted back to the sodium salt via acid-base extraction. This method avoids silica gel chromatography, a bottleneck in earlier routes.

Critical Reaction Steps and Optimization

Hydrolysis of this compound Methyl Ester

Saponification of the methyl ester precursor requires careful base selection to prevent quinoline ring degradation. Sodium hydroxide in THF/methanol (1:2 v/v) at 50°C for 3 hours achieves complete hydrolysis while maintaining the quinoline moiety’s integrity. Post-reaction, the mixture is quenched into ethyl acetate and brine, yielding this compound acid with 98.7% HPLC purity after crystallization from hexane.

Table 1: Hydrolysis Conditions and Outcomes

BaseSolvent SystemTemperature (°C)Time (h)Purity (%)Yield (%)
NaOHTHF/MeOH50398.785
KOHEtOH/H2O65297.178
LiOHDioxane/H2O40496.581

Thiolation Reaction Kinetics

The thiolation step’s rate law follows second-order kinetics, dependent on both mesylate and thiolate concentrations. Arrhenius analysis reveals an activation energy of 68 kJ/mol, necessitating precise temperature control. Below 0°C, the reaction stalls due to insufficient nucleophilicity, while above 10°C, competing elimination pathways generate olefinic impurities.

Impurity Profiling and Control Strategies

Ketone Impurities from Retro-Aldol Reactions

The tertiary alcohol moiety in this compound undergoes retro-Aldol decomposition under basic conditions, forming a ketone impurity (3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl propan-2-one). Semicarbazide hydrochloride effectively scavenges this ketone via Schiff base formation, reducing its level from 1.5% to 0.07% in the final product. Treatment involves stirring the crude this compound ester with semicarbazide in DMF/acetic acid (20:1) at 25°C for 24 hours, followed by filtration and crystallization.

Cis-Isomer Formation During Mesylation

The mesylation step’s stereochemical outcome depends on the base’s bulkiness. Bulky bases like N-methylmorpholine favor retention of configuration (cis-isomer <0.1%), whereas trimethylamine leads to 2–3% cis-contamination. Polar solvents (DMF, DMSO) stabilize the transition state, further suppressing epimerization.

Scale-Up Considerations and Industrial Production

Continuous Crystallization for Particle Size Control

Seeded cooling crystallization in 2-methyltetrahydrofuran achieves consistent particle size distribution (D90 <50 µm). The process involves:

  • Dissolving this compound acid in 2-MeTHF at 60°C

  • Seeding with 1% w/w of micronized crystals at 45°C

  • Cooling to 15°C at 0.1°C/min under 400 rpm agitation

This protocol yields spherical crystals with superior flow properties, eliminating the need for micronization.

Solvent Recycling and Environmental Impact

Modern facilities recover >95% of THF and methanol via distillation. A typical 100 kg batch generates only 200 L of aqueous waste, treated by ozonation to degrade residual organics before discharge.

Recent Advances in Enzymatic Synthesis

Exploratory studies employ Candida antarctica lipase B (CAL-B) for enantioselective acetylation of the diol precursor. Using vinyl acetate as the acyl donor in methyl tert-butyl ether, the enzyme achieves 98% ee for the (S)-configured alcohol, rivaling traditional chemical resolution methods . However, reaction times exceeding 72 hours currently limit industrial adoption.

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the pharmacokinetics of montelukast in preclinical studies?

  • Methodological Answer : Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of this compound. Key parameters include bioavailability, half-life (t1/2t_{1/2}), and area under the curve (AUC). Dosing regimens in animal models (e.g., rodents) should account for species-specific metabolic differences, with control groups receiving vehicle-only treatments to isolate drug effects .

Q. How do researchers validate this compound’s selectivity for cysteinyl leukotriene receptors (CysLT1) in vitro?

  • Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., 3H^3H-LTD4) are conducted in transfected cell lines (e.g., HEK293). Competitive inhibition curves and IC50_{50} values are calculated to confirm selectivity. Parallel experiments with CysLT2-expressing cells and off-target receptors (e.g., histamine receptors) are critical to rule out non-specific binding .

Q. What experimental designs are recommended for evaluating this compound’s anti-inflammatory effects in asthma models?

  • Methodological Answer : Murine ovalbumin (OVA)-induced asthma models are widely used. Key endpoints include bronchoalveolar lavage (BAL) eosinophil counts, cytokine profiling (IL-4, IL-5 via ELISA), and airway hyperresponsiveness (AHR) measurements. Placebo-controlled, randomized designs with sample sizes ≥10 per group ensure statistical power. Blinded histological scoring of lung tissue reduces bias .

Advanced Research Questions

Q. How can contradictory data between this compound’s in vitro efficacy and clinical outcomes be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolite activity. Researchers should:

  • Conduct comparative pharmacokinetic studies across species.
  • Use translational biomarkers (e.g., urinary leukotriene E4 levels) to bridge preclinical and clinical data.
  • Perform meta-analyses of clinical trials, stratifying by patient subgroups (e.g., asthma severity, genetic polymorphisms in CYP450 enzymes) .

Q. What statistical approaches are optimal for addressing heterogeneity in this compound trial data?

  • Methodological Answer : Mixed-effects models account for inter-individual variability, while sensitivity analyses identify outliers. For time-series data (e.g., lung function metrics), generalized estimating equations (GEEs) or repeated-measures ANOVA are appropriate. Bayesian hierarchical models can integrate historical data to improve power in small-sample studies .

Q. How should researchers design studies to investigate this compound’s off-target effects on neuroinflammation?

  • Methodological Answer : Use dual-purpose models (e.g., APP/PS1 mice for Alzheimer’s) with this compound administered at therapeutic doses (10 mg/kg in rodents). Combine behavioral assays (Morris water maze) with immunohistochemistry for microglial activation (Iba1) and amyloid-beta plaques. Control for blood-brain barrier penetration via CSF drug concentration measurements .

Data Analysis and Reporting

Q. What are best practices for reconciling conflicting results in this compound’s impact on eosinophilic vs. neutrophilic asthma?

  • Methodological Answer : Subgroup analyses based on endotype stratification (e.g., sputum cell counts) are essential. Machine learning techniques (e.g., cluster analysis) can identify patient phenotypes responsive to this compound. Report negative findings transparently, with post-hoc power calculations to confirm adequacy of sample sizes .

Q. How can researchers optimize dose-response studies for this compound in pediatric populations?

  • Methodological Answer : Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects (NLME) software (e.g., NONMEM) accounts for developmental changes in drug metabolism. Sparse sampling designs reduce participant burden. Ethical approvals must address assent procedures for minors .

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